![molecular formula C10H9BrN2O2 B1417885 Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1171424-92-2](/img/structure/B1417885.png)

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Vue d'ensemble

Description

“Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

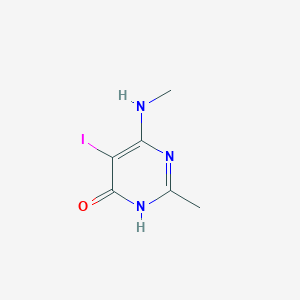

Molecular Structure Analysis

The molecular structure of “Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” can be represented by the InChI code1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H . The molecular weight is 247.52 . Physical And Chemical Properties Analysis

“Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Biological Activities

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that has been the subject of various studies focusing on its synthesis and potential biological activities. One of the key areas of interest has been its role in the preparation of compounds with anti-inflammatory properties. For example, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, including derivatives of the compound , which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Chemical Reactions and Derivatives

The compound also plays a role in various chemical reactions and the formation of derivatives. For instance, Yutilov et al. (2005) explored the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, providing insights into the pathways and products of these reactions (Yutilov et al., 2005). Additionally, Chen et al. (2011) synthesized ethyl 6‐bromo‐8‐hydroxyimidazo[1,2‐a]pyridine‐3‐carboxylate derivatives and evaluated their anti‐hepatitis B virus (HBV) activity, showing the potential of these derivatives in antiviral research (Chen et al., 2011).

Novel Synthetic Methods

Research has also been conducted on novel synthetic methods involving this compound. For example, Bäuerlein et al. (2009) reported a new method for the synthesis of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a derivative of methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate, using a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

Antimicrobial and Antiprotozoal Potential

The antimicrobial and antiprotozoal potential of derivatives of this compound has also been explored. Althagafi and Abdel‐Latif (2021) synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems and evaluated their antibacterial potency, highlighting the relevance of these derivatives in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021). Additionally, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, further illustrating the broad scope of biological activities associated with these compounds (Ismail et al., 2004).

Safety and Hazards

“Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate” is classified as non-combustible solids . It has hazard statements H315, H319, and H335 . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Mécanisme D'action

Target of Action

Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry

Mode of Action

Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Result of Action

Derivatives of 2-aminopyridine and imidazo[1,2-a]pyridine have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Propriétés

IUPAC Name |

methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-6-3-7(11)9-12-8(10(14)15-2)5-13(9)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFZRFNEABRZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656838 | |

| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171424-92-2 | |

| Record name | Methyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)

![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)

![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)

![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)